5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid are currently unknown. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that the compound exists largely in the lactam form in solution . More studies are needed to elucidate how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
As the compound is part of a collection of rare and unique chemicals, its effects on biochemical pathways require further investigation .
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Imidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features, such as the thiazole ring fused to a pyrimidine ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .
Properties
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGPDTWORUVKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354027 | |
Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51991-94-7 | |
Record name | 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51991-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reactions that 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo?
A1: 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4) is a versatile compound that can undergo reactions characteristic of carboxylic acids. One prominent reaction is its conversion to primary and secondary amide derivatives. This is achieved by reacting it with various amines (6a-i) in the presence of oxalyl chloride and N,N-dimethylformamide as a catalyst []. This reaction highlights the potential of this compound as a building block for more complex molecules.
Q2: Are there any interesting structural features observed in derivatives of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?
A2: Yes, researchers synthesized a perhydroimidazo[1,5-c]thiazole derivative (29) from a derivative of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid []. NMR analysis of compound 29 revealed the presence of two stereoisomers. This isomerism arises from both a chiral center at the C7′a position and restricted rotation around the C5-N6′ bond, leading to both optical and conformational isomers []. This finding emphasizes the structural complexity that can arise from relatively simple starting materials like 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.
Q3: Are there other synthetic routes to access compounds similar to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?
A3: Yes, Meldrum's acid derivatives can be utilized to synthesize a range of compounds, including 7-substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acids [, ]. This suggests that alternative synthetic strategies exist for accessing this class of compounds, potentially offering different advantages in terms of yield, cost, or access to specific derivatives.
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